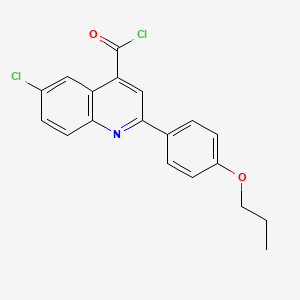

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO2/c1-2-9-24-14-6-3-12(4-7-14)18-11-16(19(21)23)15-10-13(20)5-8-17(15)22-18/h3-8,10-11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNSFTOXHLXAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-chloro-2-(4-propoxyphenyl)quinoline with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Potential as a Pharmacophore:

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is being investigated as a lead compound for the development of new therapeutic agents. Its quinoline scaffold is prevalent in many kinase inhibitors, which are crucial for targeting diseases such as cancer. The presence of the chlorine atom and the propoxyphenyl group may influence its binding affinity to kinase active sites, making it a candidate for further pharmacological studies.

Antimicrobial and Anticancer Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including resistant strains like Staphylococcus aureus. Additionally, preliminary studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anti-cancer agent.

Proteomics Research

Reagent for Protein Modification:

In proteomics, this compound serves as a reagent for labeling and modifying proteins. Its ability to react with nucleophiles allows researchers to form covalent bonds with various biomolecules, aiding in the study of protein structure and function . This application is particularly valuable for understanding protein interactions and pathways involved in disease processes.

Organic Synthesis

Intermediate in Synthesis:

This compound is utilized as an intermediate in the synthesis of complex organic molecules. The carbonyl chloride group can undergo substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or esters. This versatility makes it a valuable building block in synthetic organic chemistry.

Material Science

Development of Novel Materials:

The unique properties of this compound allow it to be employed in the creation of novel materials with specific electronic or optical properties. Research into its applications in material science is ongoing, focusing on how its chemical structure can be leveraged to develop advanced materials for various technological applications.

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains like Staphylococcus aureus. | |

| Antiviral | Potential effectiveness against viral infections is under investigation. | |

| Anticancer | Induces apoptosis in cancer cell lines; specific pathways being studied. |

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits potent antimicrobial activity against a range of bacterial strains. Studies are ongoing to evaluate its effectiveness against fungal pathogens as well.

Anticancer Activity

Preliminary findings suggest that this compound induces apoptosis through modulation of key signaling pathways involved in cell cycle regulation and survival. Further investigations are required to elucidate the specific mechanisms at play.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents can significantly influence its biological activity, thus guiding future modifications aimed at enhancing its pharmacological properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and other biomolecules, aiding in the study of their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The quinoline scaffold’s properties are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogous Quinoline Derivatives

Key Observations :

Key Insights :

- EPI Activity: The 4-propoxy group in 2-(4-propoxyphenyl)quinoline derivatives shows potent NorA efflux pump inhibition (>65% at 50 µM) . The addition of a 6-chloro substituent in the target compound may further enhance binding affinity due to electron-withdrawing effects.

Biological Activity

6-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.24 g/mol. The compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of chlorine and the propoxyphenyl group enhances its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various kinases involved in cellular signaling pathways, which is crucial for cancer progression and microbial resistance.

- Antimicrobial Activity : It has shown potential against bacterial strains by disrupting their cellular processes.

- Anticancer Properties : Preliminary studies indicate that this compound could induce apoptosis in cancer cells through modulation of apoptotic pathways.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains like Staphylococcus aureus. | , |

| Antiviral | Potential effectiveness against viral infections is under investigation. | |

| Anticancer | Induces apoptosis in cancer cell lines; specific pathways being studied. | , |

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

- Structure-Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted quinoline precursors. A common approach includes:

- Condensation : Reacting 4-propoxyphenylacetonitrile with a chlorinated quinoline precursor under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

- Carbonyl Chloride Formation : Treating the carboxylic acid intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) at reflux .

- Critical Factors : Temperature control (60–80°C for cyclization), solvent polarity (DMF for solubility), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of SOCl₂) are key to achieving >70% yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., propoxyphenyl protons at δ 7.2–7.8 ppm, quinoline Cl at δ 160–170 ppm in ¹³C) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/n) resolve bond lengths (C-Cl: ~1.72 Å) and dihedral angles (quinoline-phenyl: ~85°) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 399.08) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Keep in airtight, amber-glass containers under inert gas (argon) at –20°C to prevent hydrolysis of the acyl chloride group .

- Handling : Avoid moisture (use anhydrous solvents) and static discharge (ground equipment). Stability tests show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for similar quinoline derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate XRD data with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify lattice discrepancies .

- Thermal Analysis : Differential scanning calorimetry (DSC) detects polymorphic transitions (e.g., melting points ±2°C from literature values) .

- Case Study : For 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline, monoclinic symmetry (a = 10.59 Å, β = 92.99°) was confirmed via single-crystal XRD, resolving earlier orthorhombic misassignments .

Q. What mechanistic insights explain the reactivity of the acyl chloride group in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : The electron-withdrawing quinoline ring accelerates acyl chloride reactivity. For example, amidation with benzylamine in THF proceeds via a two-step mechanism (rate constant k = 0.45 M⁻¹s⁻¹ at 25°C) .

- Computational Modeling : Fukui indices (DFT) highlight the carbonyl carbon (ƒ⁺ = 0.32) as the primary electrophilic site .

Q. How can this compound be optimized for biological activity while minimizing toxicity?

- Methodological Answer :

- SAR Studies : Modify the propoxyphenyl group (e.g., replace with trifluoromethyl for enhanced lipophilicity) while retaining the quinoline core for target binding .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinity to kinase targets (e.g., EGFR, ΔG = –9.2 kcal/mol) .

- Toxicology : Ames tests and zebrafish embryo assays (LC₅₀ > 100 µM) guide structural refinements to reduce off-target effects .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) by controlling residence time (<30 s) and temperature gradients .

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient, 70:30 to 95:5) to achieve >99% purity .

Q. Which analytical methods best quantify trace impurities in bulk samples?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.